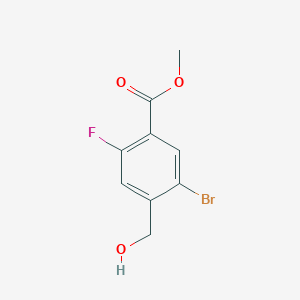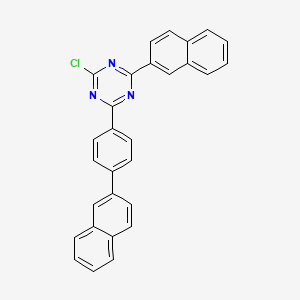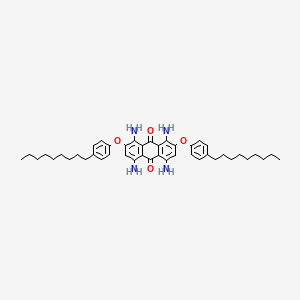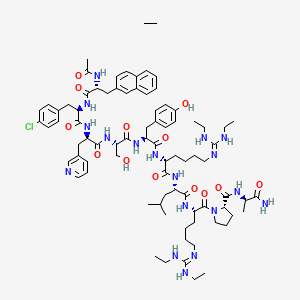
Ganirelixacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganirelix acetate is a synthetic decapeptide and a competitive gonadotropin-releasing hormone antagonist. It is primarily used in assisted reproduction to control ovulation by inhibiting premature luteinizing hormone surges. This compound is marketed under brand names such as Orgalutran and Antagon .
Métodos De Preparación
The preparation of ganirelix acetate involves several synthetic routes. One method includes using Fmoc-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH to replace Fmoc-HArg(Et)2-OH and Fmoc-D-HArg(Et)2-OH, respectively. The precursor is synthesized, and the side chain amino groups of Lys and D-Lys are modified and treated to obtain ganirelix acetate. Water is used as the reaction solvent, and the product yield is significantly improved through a two-step HPLC purification method .
Another method involves using an amino resin as the initial resin and sequentially coupling amino acids with side chain protection according to the ganirelix acetate peptide sequence by an Fmoc solid-phase synthesis process. After coupling, the Fmoc protecting group is removed, and an acetylation reaction is carried out at the N-terminal. The Dde protecting group is removed using a mixed solution of hydrazine hydrate and DMF, followed by side chain modification, cracking, purifying, and freeze-drying to obtain ganirelix acetate .
Análisis De Reacciones Químicas
Ganirelix acetate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include ethylamino ethyliminum base methylsulfonic acid and sodium hydroxide. The major products formed from these reactions include the modified ganirelix acetate with improved purity and yield .
Aplicaciones Científicas De Investigación
Ganirelix acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in assisted reproduction techniques to control ovulation and prevent premature luteinizing hormone surges. It is also used in fertility treatments to prevent premature ovulation, which could result in the harvesting of immature eggs .
Mecanismo De Acción
Ganirelix acetate acts by competitively blocking the gonadotropin-releasing hormone receptors on the pituitary gonadotroph and the subsequent transduction pathway. This action induces a rapid, reversible suppression of gonadotropin secretion. The suppression of pituitary luteinizing hormone secretion by ganirelix acetate is more pronounced than that of follicle-stimulating hormone. Upon discontinuation of ganirelix acetate, pituitary luteinizing hormone and follicle-stimulating hormone levels are fully recovered within 48 hours .
Comparación Con Compuestos Similares
Ganirelix acetate is compared with other gonadotropin-releasing hormone antagonists such as cetrorelix and degarelix. While all these compounds act as gonadotropin-releasing hormone antagonists, ganirelix acetate is unique in its rapid and reversible suppression of gonadotropin secretion without causing an initial increase in gonadotropin levels .
Propiedades
Fórmula molecular |
C82H119ClN18O13 |
|---|---|
Peso molecular |
1600.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;ethane |
InChI |
InChI=1S/C80H113ClN18O13.C2H6/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;1-2/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);1-2H3/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;/m1./s1 |
Clave InChI |
RFFLAXZVPSLISN-FEGBTNLQSA-N |
SMILES isomérico |
CC.CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
SMILES canónico |
CC.CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
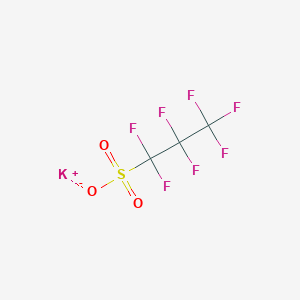
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
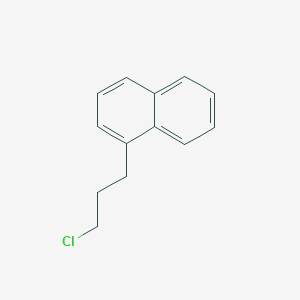
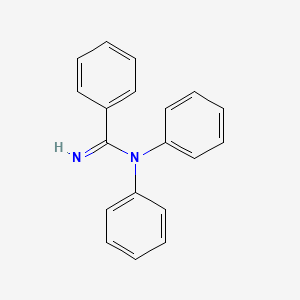

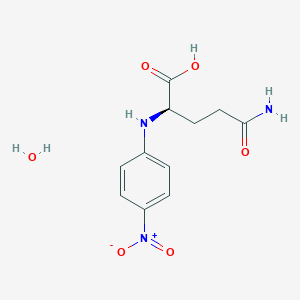


![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
